molecular formula C13H10ClNOS B106349 2-Chloro-3-methoxy-10H-phenothiazine CAS No. 17800-08-7

2-Chloro-3-methoxy-10H-phenothiazine

Cat. No.: B106349
CAS No.: 17800-08-7
M. Wt: 263.74 g/mol
InChI Key: FLAAJAQQBBSHBN-UHFFFAOYSA-N
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Description

DPC-168 is a small molecule drug that acts as a selective antagonist of the C-C chemokine receptor type 3 (CCR3). It was initially developed by Bristol Myers Squibb Co. for the treatment of immune system diseases, infectious diseases, and respiratory diseases . The molecular formula of DPC-168 is C28H36FN3O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPC-168 involves multiple steps, starting with the preparation of benzylpiperidine-substituted aryl urea. The key steps include:

Industrial Production Methods

Industrial production of DPC-168 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

DPC-168 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of DPC-168 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DPC-168

DPC-168 is unique due to its high potency and selectivity as a CCR3 antagonist. It has shown promising preclinical profiles and has been a subject of extensive research for its potential therapeutic applications .

Properties

CAS No.

17800-08-7

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

2-chloro-3-methoxy-10H-phenothiazine

InChI

InChI=1S/C13H10ClNOS/c1-16-11-7-13-10(6-8(11)14)15-9-4-2-3-5-12(9)17-13/h2-7,15H,1H3

InChI Key

FLAAJAQQBBSHBN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)SC3=CC=CC=C3N2)Cl

Canonical SMILES

COC1=C(C=C2C(=C1)SC3=CC=CC=C3N2)Cl

Synonyms

2-Chloro-3-methoxy-10H-phenothiazine

Origin of Product

United States

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